molecular formula C12H16F2O B8011060 2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-ol

2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-ol

Cat. No.: B8011060
M. Wt: 214.25 g/mol
InChI Key: ISKWXRDAAVLOKL-UHFFFAOYSA-N
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Description

2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a difluoroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is catalyzed by strong acids such as triflic acid or solid acids like zeolites . The difluoroethanol moiety can be introduced through nucleophilic substitution reactions involving appropriate fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and sustainability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds . This method offers advantages in terms of scalability and environmental impact compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the difluoroethanol moiety can participate in various chemical interactions. These interactions can influence the compound’s reactivity and its effects in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-ol is unique due to the presence of both tert-butyl and difluoroethanol groups, which confer distinct chemical and physical properties. This combination of functional groups makes it versatile for use in diverse applications, from organic synthesis to pharmaceuticals and materials science.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-2,2-difluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O/c1-11(2,3)9-4-6-10(7-5-9)12(13,14)8-15/h4-7,15H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKWXRDAAVLOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CO)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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